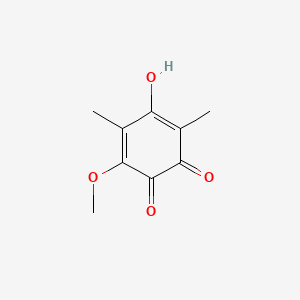
Urea, 1-(7-nitrofluoren-2-yl)-3-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- is a compound that belongs to the class of organic chemicals known as ureas. This compound is characterized by the presence of a urea group attached to a 7-nitrofluorene moiety and a propyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- typically involves the reaction of 7-nitrofluorene with propyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a catalyst such as triethylamine is often used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The urea group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can interact with enzymes and proteins, affecting their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
7-Nitro-9H-fluoren-2-amine: Shares the nitrofluorene moiety but lacks the urea and propyl groups.
2-Dimethylamino-7-nitrofluorene: Contains a dimethylamino group instead of the urea and propyl groups.
Uniqueness
Urea, 1-(7-nitrofluoren-2-yl)-3-propyl- is unique due to the presence of both the urea and propyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
73840-11-6 |
|---|---|
分子式 |
C17H17N3O3 |
分子量 |
311.33 g/mol |
IUPAC名 |
1-(7-nitro-9H-fluoren-2-yl)-3-propylurea |
InChI |
InChI=1S/C17H17N3O3/c1-2-7-18-17(21)19-13-3-5-15-11(9-13)8-12-10-14(20(22)23)4-6-16(12)15/h3-6,9-10H,2,7-8H2,1H3,(H2,18,19,21) |
InChIキー |
WIGFVWXLPMTKCJ-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


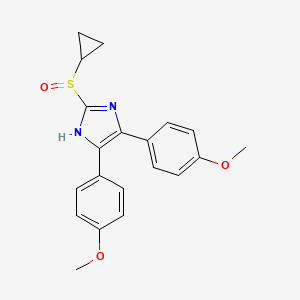


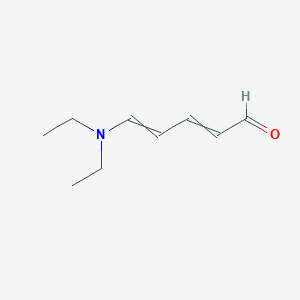

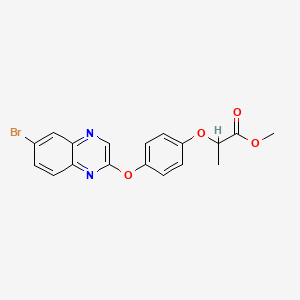


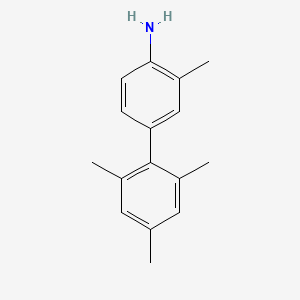
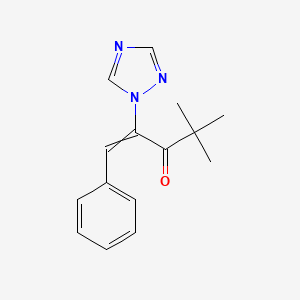
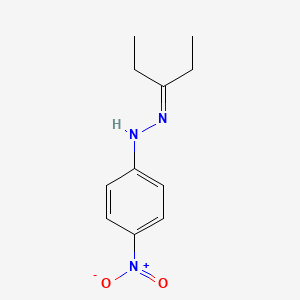
![5'-O-Acetyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine](/img/structure/B14450003.png)
